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molecular formula C10H8O4 B1349436 6-methoxybenzofuran-2-carboxylic Acid CAS No. 50551-61-6

6-methoxybenzofuran-2-carboxylic Acid

Cat. No. B1349436
M. Wt: 192.17 g/mol
InChI Key: IQELKSYGXWBQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06235771B1

Procedure details

To a suspension of 2-hydroxy-4-methoxybenzaldehyde (20.0 g) and potassium carbonate (20.0 g) in2-butanone (80 ml) was added diethyl bromomalonate (39.3 g), and the mixture was refluxed under nitrogen atmosphere for 7 hours and cooled. To the mixture was added water, and the mixture was made acidic with 1N hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the resulting dark brown oil was suspended in a solution of potassium hydroxide (20.0 g) in ethanol (200 ml). The suspension was refluxed for 1 hour and cooled, and to the mixture was added water. The mixture was made acidic with 1N hydrochloric acid and extracted with ethylacetate(twice). The organic layer was washed with water and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the resulting solid was washed with hexane to give yellow solid of 6-methoxybenzofuran-2-carboxylic acid (11.8 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=O.C(=O)([O-])[O-].[K+].[K+].Br[CH:19](C(OCC)=O)[C:20]([O:22]CC)=[O:21].Cl>O>[CH3:11][O:10][C:8]1[CH:7]=[CH:6][C:3]2[CH:4]=[C:19]([C:20]([OH:22])=[O:21])[O:1][C:2]=2[CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)OC
Name
Quantity
80 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
39.3 g
Type
reactant
Smiles
BrC(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed under nitrogen atmosphere for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Under reduced pressure, the solvent was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
to the mixture was added water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate(twice)
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Under reduced pressure, the solvent was evaporated
WASH
Type
WASH
Details
the resulting solid was washed with hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C=C(O2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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